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Abstract
Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-

like tissue outside the uterus, leading to significant pain and infertility. Current treatment options

are often associated with undesirable side effects and high recurrence rates. This technical

guide provides an in-depth overview of the preclinical research on ENMD-1068 hydrochloride,

a selective antagonist of Protease-Activated Receptor 2 (PAR2), as a potential therapeutic

agent for endometriosis. This document summarizes the key findings, presents quantitative

data in a structured format, details the experimental protocols used in pivotal studies, and

visualizes the underlying molecular pathways. The preliminary evidence suggests that ENMD-

1068 effectively suppresses the growth of endometriotic lesions through its anti-inflammatory

and anti-angiogenic properties, highlighting its potential as a novel non-hormonal treatment for

endometriosis.

Introduction to ENMD-1068 Hydrochloride
ENMD-1068 hydrochloride is a small molecule, non-peptide antagonist of Protease-Activated

Receptor 2 (PAR2).[1] Its chemical name is N1-3-methylbutyryl-N4-6-aminohexanoyl-

piperazine hydrochloride. PAR2 is a G-protein coupled receptor that is activated by serine

proteases and has been implicated in the pathogenesis of various inflammatory diseases,
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including endometriosis.[2][3][4] Activation of PAR2 in endometriotic stromal cells is known to

stimulate the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and

interleukin-8 (IL-8), and to promote cell proliferation.[4][5][6] By selectively blocking PAR2,

ENMD-1068 aims to disrupt these pathological processes.

Chemical Structure:

Chemical Name: N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride

CAS Number: 789488-77-3[7]

Molecular Formula: C₁₅H₂₉N₃O₂ · HCl[8]

Molecular Weight: 319.87 g/mol [8]

Mechanism of Action and Signaling Pathway
ENMD-1068 functions by competitively inhibiting the activation of PAR2 by its endogenous

protease activators. In the context of endometriosis, the activation of PAR2 on endometrial cells

triggers downstream signaling cascades that promote inflammation, cell proliferation, and

angiogenesis. The primary pathway involves the activation of Mitogen-Activated Protein

Kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK.[4] This leads to the activation of the

transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[2][3]

Activated NF-κB then promotes the expression of various pro-inflammatory cytokines (e.g., IL-

6, MCP-1) and growth factors (e.g., Vascular Endothelial Growth Factor - VEGF), which

collectively contribute to the survival and growth of endometriotic lesions.[2][3]
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Caption: Proposed mechanism of ENMD-1068 in endometriosis.

Preclinical Efficacy Data
The primary preclinical evaluation of ENMD-1068 in endometriosis was conducted using a

xenograft mouse model.[2][3] The study demonstrated that ENMD-1068 significantly inhibits

the development of endometriotic lesions in a dose-dependent manner. The key quantitative

findings are summarized below.

Effect on Endometriotic Lesion Growth
Treatment with ENMD-1068 resulted in a significant, dose-dependent reduction in the volume

of established endometriotic lesions compared to the vehicle control group.[3]
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Treatment Group Dose
Mean Lesion
Volume (mm³) ±
SEM

P-value vs. Control

Vehicle Control 200 µL Saline 13.87 ± 2.45 -

ENMD-1068 25 mg/kg 5.71 ± 0.93 < 0.05

ENMD-1068 50 mg/kg 2.53 ± 0.61 < 0.01

Modulation of Inflammatory Cytokines
ENMD-1068 treatment significantly reduced the levels of the pro-inflammatory cytokines IL-6

and Monocyte Chemotactic Protein-1 (MCP-1) in the endometriotic lesions.[2][3]

Treatment Group Dose
IL-6 (pg/mg
protein)

MCP-1 (pg/mg
protein)

Vehicle Control 200 µL Saline ~450 ~1200

ENMD-1068 25 mg/kg ~250 ~700

ENMD-1068 50 mg/kg ~150# ~650

*P < 0.05 vs Control;

#P < 0.05 vs ENMD-

1068 25 mg/kg.

(Approximate values

extrapolated from

graphical data in the

source publication).

Effects on Cell Proliferation and Apoptosis
The anti-proliferative and pro-apoptotic effects of ENMD-1068 were evaluated by

immunohistochemical staining for Ki-67 (a proliferation marker) and TUNEL (an apoptosis

marker), respectively.[2][3]
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Treatment Group Dose
Proliferation Index
(%)

Apoptotic Index
(%)

Vehicle Control 200 µL Saline ~35 ~5

ENMD-1068 25 mg/kg ~20 ~15

ENMD-1068 50 mg/kg ~10 ~25

*P < 0.05 vs Control.

(Approximate values

extrapolated from

graphical data in the

source publication).

Inhibition of Angiogenesis and NF-κB Activation
Immunohistochemical analysis also revealed that ENMD-1068 treatment decreased the

expression of Vascular Endothelial Growth Factor (VEGF) and the activation of NF-κB (RelA) in

the endometriotic lesions, although this effect was not reported to be dose-dependent.[2][3]

Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical study

of ENMD-1068 in a mouse model of endometriosis.[2][3]

Animal Model and Treatment Workflow
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Caption: Workflow for the preclinical evaluation of ENMD-1068.

4.1.1. Endometriosis Mouse Model:
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A xenograft model of human endometriosis expressing red fluorescent protein (RFP) was

established in nude mice.[2][3]

Human endometrial tissue was obtained, prepared into fragments, and transduced with RFP

for non-invasive visualization.[3]

These fragments were surgically implanted into the peritoneal cavity of the mice.[2][3]

The endometriotic lesions were allowed to establish for 10 days post-implantation.[3]

4.1.2. Drug Administration:

Mice were randomly assigned to three groups (n=8 per group).[3]

Treatment was administered daily for 5 consecutive days via intraperitoneal (i.p.) injection.[2]

[3]

Control Group: 200 µL saline solution.[3]

Low-Dose Group: 25 mg/kg ENMD-1068.[2][3]

High-Dose Group: 50 mg/kg ENMD-1068.[2][3]

Mice were monitored daily for signs of toxicity.[3]

Outcome Measures
Lesion Measurement: At the end of the treatment period, the endometriotic lesions were

counted and their volume measured.[2]

ELISA for Cytokines: Lesions were collected, homogenized, and the protein concentration

was determined. The levels of IL-6 and MCP-1 were quantified using specific enzyme-linked

immunosorbent assay (ELISA) kits.[2]

Immunohistochemistry (IHC):

Lesion tissues were fixed, paraffin-embedded, and sectioned.
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Cell Proliferation: Sections were stained with an antibody against Ki-67. The proliferation

index was calculated as the percentage of Ki-67-positive cells.[2]

Apoptosis: Apoptosis was assessed using the terminal deoxynucleotidyl transferase-

mediated dUTP nick end labeling (TUNEL) assay. The apoptotic index was the percentage

of TUNEL-positive cells.[2]

NF-κB and VEGF Expression: Sections were stained with antibodies against NF-κB (RelA)

and VEGF to evaluate their expression and localization within the lesions.[2][3]

Conclusion and Future Directions
The preliminary preclinical data strongly suggest that ENMD-1068 hydrochloride is a

promising candidate for the treatment of endometriosis.[2][3] Its targeted mechanism of action,

which focuses on the inflammatory and angiogenic pathways driven by PAR2, offers a potential

non-hormonal therapeutic strategy. The dose-dependent inhibition of lesion growth, reduction

of key inflammatory mediators, and favorable effects on cell proliferation and apoptosis in a

relevant animal model provide a solid rationale for further development.[2][3]

Future research should focus on long-term efficacy and safety studies, pharmacokinetic and

pharmacodynamic profiling, and eventual evaluation in clinical trials to determine its therapeutic

potential in women with endometriosis. The development of PAR2 antagonists like ENMD-1068

could represent a significant advancement in managing this debilitating disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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